molecular formula C₂₂H₄₃N₅O₁₃ xH₂SO₄ B1158218 3''-HABA Kanamycin A Sulfate

3''-HABA Kanamycin A Sulfate

Cat. No.: B1158218
M. Wt: 585.6
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Aminoglycoside Antibiotics in Research

The journey of aminoglycoside research began with the discovery of streptomycin (B1217042) in the 1940s, a landmark achievement that earned Selman Waksman a Nobel Prize. asm.org This discovery paved the way for the isolation of other natural aminoglycosides from Streptomyces and Micromonospora species, including well-known members like neomycin, kanamycin (B1662678), and gentamicin. asm.org

Initially, the advent of newer antibiotic classes such as cephalosporins and fluoroquinolones led to a decline in the use of aminoglycosides. asm.orgfrontiersin.org However, the escalating threat of multidrug-resistant (MDR) bacteria has sparked a renewed interest in this historic class of antimicrobials. asm.orgfrontiersin.org Researchers are now focused on developing semi-synthetic aminoglycosides that can overcome common resistance mechanisms. asm.org This has led to the creation of derivatives like amikacin (B45834) and plazomicin, which are engineered from existing aminoglycoside scaffolds to combat resistant pathogens. asm.org

A significant area of research revolves around understanding and circumventing aminoglycoside-modifying enzymes (AMEs), which are a primary cause of bacterial resistance. asm.orgresearchgate.netfrontiersin.org These enzymes, including N-acetyltransferases (AACs), O-nucleotidyltransferases (ANTs), and O-phosphotransferases (APHs), alter the structure of aminoglycosides, preventing them from binding to their ribosomal target. asm.orgresearchgate.net Current research efforts are directed towards designing new aminoglycoside analogs with modifications at sites targeted by these enzymes. frontiersin.orgnih.gov

The Significance of Kanamycin A as a Foundational Aminoglycoside Scaffold

Kanamycin A, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, serves as a crucial foundational scaffold in the development of new antibacterial agents. mdpi.comthermofisher.com Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes it a valuable starting point for chemical modification. mdpi.comsigmaaldrich.com The structure of Kanamycin A, with its multiple amino and hydroxyl groups, offers numerous possibilities for synthetic alterations aimed at enhancing its efficacy and overcoming resistance. mdpi.comasm.org

The primary mechanism of action for Kanamycin A involves binding to the 30S ribosomal subunit of bacteria, which inhibits protein synthesis and leads to bacterial cell death. mdpi.comnih.gov However, its effectiveness can be compromised by AMEs that modify specific functional groups on the molecule. researchgate.net

The true significance of Kanamycin A in modern research lies in its role as a precursor to semi-synthetic antibiotics. The most notable example is amikacin, which is synthesized by acylating the 1-amino group of the deoxystreptamine ring of Kanamycin A with an L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) side chain. asm.orgthermofisher.comphiladelphia.edu.jo This modification protects the molecule from many of the enzymes that inactivate other aminoglycosides, thereby expanding its spectrum of activity against resistant strains. philadelphia.edu.jo The success of amikacin has solidified Kanamycin A's position as a versatile and enduring scaffold in the ongoing quest for novel antibiotics. mdpi.comnih.gov

Positioning of 3''-HABA Kanamycin A Sulfate within Aminoglycoside Research Contexts

This compound, also known as Amikacin Impurity A, is a compound of significant interest in the field of pharmaceutical research and quality control. scbt.comamericanchemicalsuppliers.com It is a derivative of Kanamycin A where the 3''-amino group is acylated with a (S)-4-amino-2-hydroxybutyryl (HABA) group. lgcstandards.comlgcstandards.com This specific modification distinguishes it from amikacin, where the HABA side chain is attached to the 1-amino group of the deoxystreptamine ring. asm.org

The primary context for research on this compound is as a reference standard and impurity in the analysis of amikacin preparations. scbt.combiosynth.com Its presence and quantification are crucial for ensuring the purity and quality of amikacin, a widely used antibiotic.

From a structure-activity relationship (SAR) perspective, the study of this compound provides valuable insights into the role of specific modifications on the aminoglycoside scaffold. The position of the HABA side chain significantly influences the molecule's interaction with both bacterial ribosomes and AMEs. Research comparing the activity of amikacin with its various impurities, including this compound, helps to elucidate the critical structural features required for potent antibacterial activity and resistance to enzymatic inactivation. frontiersin.org This knowledge is vital for the rational design of next-generation aminoglycoside antibiotics with improved therapeutic profiles.

Properties

Molecular Formula

C₂₂H₄₃N₅O₁₃ xH₂SO₄

Molecular Weight

585.6

Synonyms

O-6-Amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-[[(2S)-4-amino-2-hydroxy-1-oxobutyl]amino]-3-deoxy-α-D-glucopyranosyl-(1→6)]-2-deoxy-D-streptamine Sulfate;  Antibiotic BB-K 11 Sulfate;  3’’-N-[L-(-)-γ-Amino-α-hydroxybutyryl]kanamycin A Sulfate;  Amikaci

Origin of Product

United States

Molecular Mechanisms of Action and Resistance Within the Aminoglycoside Class

Elucidation of Ribosomal Binding Dynamics of Kanamycin (B1662678) A Derivatives

The bactericidal effect of Kanamycin A and its derivatives stems from their ability to bind to the bacterial ribosome, the cellular machinery responsible for protein synthesis, leading to translation errors and ultimately, cell death. nih.govresearchgate.net

Structural Insights into Aminoglycoside-Ribosome Interactions

The primary target for Kanamycin A and its analogs is the 30S ribosomal subunit. nih.gov High-resolution structural studies, including X-ray crystallography, have revealed that these aminoglycosides bind with high affinity to the decoding A-site within helix 44 (h44) of the 16S ribosomal RNA (rRNA). nih.govresearchgate.net This binding pocket is highly conserved across bacterial species.

Key interactions are mediated by the neamine (B104775) core (rings I and II) of the Kanamycin molecule. nih.gov Specific hydrogen bonds form between the drug and crucial rRNA nucleotides. For instance, Kanamycin A's ring I inserts into the A-site helix, forming a pseudo base pair with the universally conserved A1408 nucleotide, while also establishing contacts with G1491. researchgate.netresearchgate.net This interaction stabilizes a conformational change in two other key adenine (B156593) residues, A1492 and A1493, causing them to bulge out from the helix. researchgate.net This "flipped-out" conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred, thereby locking the ribosome in a state that accepts mismatched aminoacyl-tRNAs, leading to the synthesis of non-functional or toxic proteins. nih.gov

The semi-synthetic derivative Amikacin (B45834), which features a HABA moiety at the N1 position, binds to the same decoding center. patsnap.comnih.govwikipedia.org This modification provides steric hindrance against many aminoglycoside-modifying enzymes without disrupting the crucial interactions needed for ribosomal binding and antibacterial activity. patsnap.com

Biophysical Characterization of Binding Affinities and Kinetics

The binding of Kanamycin A derivatives to the ribosomal A-site is a high-affinity interaction. Biophysical studies have quantified these interactions, demonstrating the importance of specific chemical groups on the aminoglycoside structure for potent binding.

The modification of Kanamycin A by resistance enzymes, such as through acetylation or phosphorylation, leads to a significant decrease in its affinity for the target RNA. nih.gov For example, the acetylation of Kanamycin A at the 6'-position can decrease its binding affinity to an A-site mimic by three orders of magnitude. acs.org This reduced binding affinity directly correlates with the loss of antibacterial activity. nih.gov The positive charges on the amino groups of kanamycins are crucial for electrostatic interactions with the negatively charged phosphate (B84403) backbone of rRNA, and modifications that reduce this net positive charge can weaken the binding. researchgate.netmdpi.com

While specific kinetic data for 3''-HABA Kanamycin A Sulfate is not available, the principles governing the binding of the parent compound and other derivatives provide a strong framework for understanding its interaction with the ribosome.

Interactive Table: Binding Affinity of Kanamycin Derivatives to Ribosomal A-Site RNA Mimics Note: Specific Kd values can vary based on experimental conditions and the specific RNA model used.

Investigations into Aminoglycoside-Modifying Enzymes (AMEs) Relevant to Kanamycin A and its Derivatives

The most prevalent mechanism of bacterial resistance to aminoglycosides is the enzymatic modification of the antibiotic by Aminoglycoside-Modifying Enzymes (AMEs). mdpi.comnih.gov These enzymes catalyze the covalent addition of a chemical group to the aminoglycoside, which sterically hinders its ability to bind to the ribosome. wikipedia.orgresearchgate.net

Enzymology of Acetyltransferases (AACs) and Phosphotransferases (APHs) Acting on Aminoglycosides

Two major classes of AMEs are responsible for the inactivation of Kanamycin A and its derivatives: Aminoglycoside Acetyltransferases (AACs) and Aminoglycoside Phosphotransferases (APHs). nih.gov

Aminoglycoside Acetyltransferases (AACs): These enzymes utilize acetyl-Coenzyme A (acetyl-CoA) as a donor to catalyze the acetylation of specific amino groups on the aminoglycoside. wikipedia.org The AAC(6') family is particularly important for clinical resistance, as it modifies the 6'-amino group on ring I of Kanamycin A. nih.gov Other AACs, such as AAC(3) and AAC(2'), can acetylate different amino groups on various aminoglycosides. frontiersin.org

Aminoglycoside Phosphotransferases (APHs): These enzymes, also known as aminoglycoside kinases, catalyze the ATP-dependent phosphorylation of specific hydroxyl groups. wikipedia.orgimrpress.com The APH(3') subfamily is the largest and most clinically relevant for Kanamycin resistance, transferring a phosphate group to the 3'-hydroxyl group on ring I. wikipedia.orgimrpress.com This modification adds a bulky, negatively charged group that disrupts the binding to the rRNA target. wikipedia.org Some APH enzymes can also phosphorylate other positions, such as the 5''-hydroxyl group. imrpress.com

Interactive Table: Common AMEs Inactivating Kanamycin A

Structural Biology of AME-Aminoglycoside Complexes

Crystal structures of several AMEs in complex with Kanamycin A or other aminoglycosides have provided detailed snapshots of the molecular recognition and inactivation processes. nih.govnih.govrcsb.org

For example, the structure of APH(3')-IIa in complex with Kanamycin reveals that the antibiotic binds in a highly negatively charged cleft in the C-terminal domain of the enzyme. nih.gov The three rings of Kanamycin occupy distinct sub-pockets, with the A ring, which contains the 3'-OH group, positioned adjacent to the catalytic aspartate residue (Asp190). nih.gov Similarly, structures of APH(3')-IIIa show the antibiotic binding site located in a cleft between the N- and C-terminal domains, with a flexible loop that folds over the antibiotic upon binding. researchgate.net

Crystal structures of AAC(6') enzymes with Kanamycin A demonstrate that the substrate binds in a shallow, negatively charged pocket. nih.gov The 6'-amino group is positioned appropriately for a nucleophilic attack on the acetyl group of the co-substrate, acetyl-CoA. nih.gov These structural studies reveal that the AMEs effectively mimic aspects of the ribosomal A-site to achieve substrate recognition, while possessing a catalytic site to carry out the modification. rcsb.org

Computational Modeling of AME-Mediated Inactivation Pathways

Computational methods, including molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, have been employed to investigate the dynamic aspects of AME function. frontiersin.orgnih.gov

MD simulations have been used to study the conformational changes and hydration patterns in aminoglycoside/RNA complexes, revealing that the neamine core acts as the primary anchor for binding and that specific water molecules mediate interactions. nih.gov Similar simulations of enzyme-substrate complexes can elucidate the dynamic process of ligand recognition and binding within the AME active site. frontiersin.org

QM/MM studies have been used to model the enzymatic reaction mechanism of inactivation itself. For instance, a QM/MM study on the inactivation of Kanamycin A by an aminoglycoside 4'-O-nucleotidyltransferase (ANT(4')), another class of AME, detailed the reaction pathway and calculated the energy barrier for the adenylyl group transfer from ATP to the antibiotic. frontiersin.orgnih.gov These computational approaches provide insights into the transition states and reaction energetics that are difficult to capture with experimental methods alone, aiding in the rational design of new antibiotics or AME inhibitors.

Research on Bacterial Resistance Mechanisms Beyond Enzymatic Modification

Beyond the well-documented enzymatic inactivation of aminoglycosides, several other resistance mechanisms contribute significantly to clinical resistance. These include alterations in drug uptake through the bacterial cell envelope, the active removal of the drug from the cell via efflux pumps, and modifications to the drug's ribosomal target site. nih.govnih.govmdpi.com

For an aminoglycoside to reach its intracellular target—the ribosome—it must first traverse the formidable bacterial cell envelope. In Gram-negative bacteria, this envelope is a complex, multi-layered structure that serves as a natural permeability barrier. nih.govasm.org Resistance can arise from alterations that impede this uptake process. nih.gov

The journey of an aminoglycoside into a Gram-negative bacterial cell is a multi-step process:

Outer Membrane Association: Aminoglycosides are positively charged molecules (polycations) that initially interact with the negatively charged lipopolysaccharide (LPS) layer of the outer membrane. This interaction displaces divalent cations like Mg²⁺ and Ca²⁺ that normally stabilize the LPS, leading to localized disruptions in the membrane. This process is often termed "self-promoted uptake." nih.govbiorxiv.org

Translocation Across the Outer Membrane: Following the initial association, the antibiotic can pass through the outer membrane. This can occur through the destabilized patches created during the self-promoted uptake phase or via porin channels, which are protein channels that allow the passage of small, hydrophilic molecules. asm.orgbiorxiv.org

Inner Membrane Transport: Crossing the inner (cytoplasmic) membrane is an energy-dependent process. The initial slow uptake, known as energy-dependent phase I (EDP-I), relies on the cell's proton motive force. asm.orgnih.gov

Ribosomal Binding and Enhanced Uptake: Once inside the cytoplasm, the aminoglycoside binds to the ribosome, causing mistranslation of proteins. patsnap.comnih.gov The incorporation of these faulty proteins into the cell membrane is thought to further increase membrane permeability, leading to an accelerated influx of the antibiotic, known as energy-dependent phase II (EDP-II), which precedes cell death. nih.govnih.gov

Resistance based on permeability can result from modifications to any layer of the cell envelope that hinders this uptake sequence. nih.gov

Uptake PhaseLocationMechanismBacterial Resistance Strategy
Outer Membrane AssociationLipopolysaccharide (LPS) LayerElectrostatic interaction and displacement of divalent cations ("self-promoted uptake"). nih.govbiorxiv.orgModification of LPS structure to reduce negative charge and decrease antibiotic binding. nih.gov
Outer Membrane TranslocationOuter MembranePassage through porin channels (e.g., OmpF, OmpC) or disrupted membrane areas. asm.orgbiorxiv.orgLoss or modification of porin proteins to limit antibiotic entry. nih.gov
Inner Membrane Transport (EDP-I)Inner (Cytoplasmic) MembraneSlow, active transport dependent on the proton motive force. asm.orgnih.govAlterations that uncouple energy generation from transport processes. nih.gov
Accelerated Uptake (EDP-II)Inner (Cytoplasmic) MembraneLarge-scale influx triggered by membrane damage from mistranslated proteins. nih.govMechanisms that prevent initial ribosomal binding, thus halting the cascade. nih.gov

Efflux pumps are membrane proteins that function as molecular exporters, actively transporting a wide range of toxic compounds, including antibiotics, out of the bacterial cell. nih.govqeios.com By reducing the intracellular concentration of the drug, these pumps prevent the antibiotic from reaching a sufficient level to inhibit its target. nih.gov This mechanism can confer resistance to multiple classes of antibiotics. frontiersin.org

In Gram-negative bacteria, the Resistance-Nodulation-Cell Division (RND) superfamily of efflux pumps plays a crucial role in aminoglycoside resistance. brieflands.com A well-researched example is the AdeABC efflux system in Acinetobacter baumannii, which has been shown to be responsible for resistance to various aminoglycosides. nih.govbrieflands.com Resistance is often achieved through the overexpression of these pump systems. nih.gov

The role of efflux pumps in resistance can be demonstrated experimentally using efflux pump inhibitors (EPIs). These molecules block the function of the pump, which should restore the bacterium's susceptibility to the antibiotic. One such inhibitor is Carbonyl cyanide 3-chlorophenylhydrazone (CCCP). brieflands.com A study on pan-aminoglycoside resistant Acinetobacter baumannii isolates showed that the addition of CCCP led to a significant reduction in the Minimum Inhibitory Concentration (MIC) for several aminoglycosides, confirming the activity of efflux pumps. brieflands.com

Effect of an Efflux Pump Inhibitor (CCCP) on Aminoglycoside MICs in Resistant Acinetobacter baumannii
AminoglycosideIsolates Showing ≥2-fold MIC Reduction with CCCP (%)
Amikacin46%
Tobramycin (B1681333)44%
Kanamycin19.4%
Gentamicin12.2%
Neomycin9.4%
brieflands.com

Since aminoglycosides act by binding to the bacterial ribosome, alterations at the binding site can prevent the drug from functioning, leading to resistance. nih.gov This type of resistance is particularly concerning as it often confers high-level resistance to multiple aminoglycosides. mdpi.comoup.com The specific target is the A-site within the 16S rRNA of the small (30S) ribosomal subunit. oup.comnih.gov

Two primary mechanisms alter the ribosomal target:

Target Site Mutations: Spontaneous mutations in the bacterial gene encoding 16S rRNA (rrs) can change the nucleotides critical for aminoglycoside binding. For example, an A-to-G mutation at position 1408 (A1408G) of the 16S rRNA confers resistance to certain aminoglycosides. nih.gov Mutations at position 1401 have been specifically linked to resistance against Kanamycin. wikipedia.org These changes decrease the binding affinity of the drug to the ribosome, rendering it ineffective. nih.gov

Target Site Methylation: A more widespread and clinically significant mechanism is the enzymatic modification of the 16S rRNA by a family of enzymes called 16S rRNA methyltransferases (RMTases). mdpi.comnih.gov These enzymes add a methyl group to specific nucleotides in the A-site, most commonly at the N7 position of guanine (B1146940) 1405 (G1405) or the N1 position of adenine 1408 (A1408). mdpi.comnih.gov This modification creates steric hindrance, physically blocking the aminoglycoside from binding to its target. nih.gov This mechanism typically results in very high levels of resistance (MIC ≥256 µg/mL) to nearly all clinically relevant aminoglycosides, with the exception of streptomycin (B1217042). oup.com Genes encoding RMTases are often located on mobile genetic elements, which facilitates their rapid spread among bacterial populations. researchgate.net

Mechanisms of Aminoglycoside Resistance via Ribosomal Target Modification
MechanismSpecific AlterationEffect on Aminoglycoside ActionResulting Resistance Level
Gene MutationPoint mutation in the 16S rRNA gene (e.g., A1408G, C1401T). wikipedia.orgnih.govReduces the binding affinity of the antibiotic to the ribosomal A-site. nih.govVariable, often moderate.
Enzymatic Modification (Methylation)Methylation of nucleotides in the A-site by 16S rRNA methyltransferases (e.g., at G1405 or A1408). mdpi.comoup.comnih.govSterically hinders the antibiotic, preventing it from binding to the ribosome. nih.govHigh-level resistance to a broad spectrum of aminoglycosides. mdpi.comoup.com

Advanced Analytical and Spectroscopic Characterization in Aminoglycoside Research

Mass Spectrometry (MS) Applications in Structural Elucidation and Impurity Profiling

Mass spectrometry is an indispensable tool for the structural analysis of aminoglycosides, providing precise molecular weight information and detailed structural data through fragmentation analysis. researchgate.net It is frequently coupled with liquid chromatography (LC-MS/MS) for comprehensive characterization. nih.govvetdergikafkas.org

Tandem mass spectrometry (MS/MS) is used to determine the connectivity of the sugar rings and the location of substituents. nih.gov In an MS/MS experiment, the protonated molecule of 3''-HABA Kanamycin (B1662678) A Sulfate is selected and subjected to collision-induced dissociation (CID). This process induces fragmentation, primarily at the glycosidic bonds linking the three rings (the 2-deoxystreptamine (B1221613) core, the 6'-aminoglucose, and the 3''-aminoglucose).

The position of the HABA substituent profoundly influences the fragmentation pattern. For 3''-HABA Kanamycin A, characteristic fragment ions will include the HABA-modified 3''-aminoglucose ring. This pattern is distinct from that of Amikacin (B45834), where the HABA group is attached to the central 2-deoxystreptamine ring. Analysis of these unique fragmentation pathways allows for the unambiguous differentiation of positional isomers. nih.gov

Table 2: Predicted Key Fragment Ions in MS/MS for Differentiating HABA-Kanamycin A Isomers

Compound Precursor Ion [M+H]⁺ (m/z) Key Fragment Ion 1 (m/z) Key Fragment Ion 2 (m/z)
3''-HABA Kanamycin A 586.3 Fragment corresponding to HABA-modified 3''-aminoglucose Fragment corresponding to unmodified 2-deoxystreptamine-6'-aminoglucose
Amikacin (1-N-HABA Kanamycin A) 586.3 Fragment corresponding to unmodified 3''-aminoglucose Fragment corresponding to HABA-modified 2-deoxystreptamine-6'-aminoglucose

This table presents expected fragmentation behavior rather than exact mass values, which would be determined experimentally.

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. nii.ac.jpnih.gov This capability is crucial for confirming the elemental composition of 3''-HABA Kanamycin A. By measuring the mass of the protonated molecule with high precision (typically to within 5 ppm), the molecular formula can be unequivocally confirmed. This distinguishes the target compound from other potential impurities that may have the same nominal mass but a different elemental composition.

Table 3: Elemental Composition and Theoretical Mass of 3''-HABA Kanamycin A

Compound Name Molecular Formula Theoretical Exact Mass [M+H]⁺
3''-HABA Kanamycin A C₂₂H₄₃N₅O₁₃ 586.2885

The mass is calculated for the free amine form.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules, including complex aminoglycosides. nih.gov A suite of 1D and 2D NMR experiments is used to assign every proton and carbon atom in the 3''-HABA Kanamycin A Sulfate molecule and to determine its three-dimensional conformation.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C spectrum does the same for carbon atoms. The attachment of the HABA group at the 3''-position causes significant changes in the chemical shifts of nearby protons and carbons (e.g., H-3'', C-3'', C-2'', C-4'') compared to the parent Kanamycin A. nih.gov

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), which helps to trace the proton network within each of the three rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, allowing for the assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for determining the substitution position. It reveals long-range correlations (2-3 bonds) between protons and carbons. A key HMBC correlation would be observed between the carbonyl carbon of the HABA moiety and the proton at the 3''-position of the aminosugar ring, providing definitive proof of the linkage site.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the 3D conformation and the relative orientation of the sugar rings. nih.gov

Table 4: Representative ¹H NMR Chemical Shift Changes upon HABA Substitution

Proton Kanamycin A (ppm) 3''-HABA Kanamycin A (ppm)
H-1' ~5.15 ~5.15
H-1'' ~5.40 ~5.40
H-3'' ~3.25 ~4.10 (downfield shift)

This table contains hypothetical but representative chemical shift values to illustrate the effect of substitution.

Table of Compounds

Compound Name
This compound
Kanamycin A
Amikacin
Butirosin A
Kanamycin B
Tobramycin (B1681333)
Gentamicin
Streptomycin (B1217042)
Spectinomycin
Neomycin
Paromomycin
Ribostamycin
Sisomicin
Netilmicin
Arbekacin
Apramycin
Dihydrostreptomycin
Hygromycin
Dibekacin (B1670413)
Capreomycin
Isoniazid
Rifampin

Spectroscopic Techniques for Quantitative Determination in Complex Research Matrices

The quantitative determination of this compound, also known as Amikacin Impurity A, in complex research matrices presents a significant analytical challenge. scbt.com Like other aminoglycosides, its structure lacks a significant UV-absorbing chromophore, which complicates direct detection using standard spectrophotometric methods. pnu.ac.irnih.govoup.comthermofisher.com Consequently, researchers have developed specialized and often hyphenated spectroscopic techniques to achieve sensitive and specific quantification. These methods typically rely on chromatographic separation followed by detection, and frequently involve chemical modification to render the molecule detectable.

High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible or fluorescence detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent and powerful techniques employed for the analysis of this compound and other amikacin-related impurities. pnu.ac.irnih.govnih.govbioanalysis-zone.comoup.com

A primary strategy to overcome the detection challenge is chemical derivatization. pnu.ac.irnih.gov This involves reacting the aminoglycoside with a reagent either before (pre-column) or after (post-column) chromatographic separation to attach a chromophoric or fluorophoric tag. For instance, a pre-column derivatization method based on the Hantzsch condensation reaction has been successfully used to create colored products of aminoglycosides, including amikacin and its precursor kanamycin, which can then be separated and quantified by HPLC with a photodiode array (PDA) detector at a specific wavelength, such as 330 nm. oup.comnih.gov

Alternatively, methods have been developed for the direct UV detection of aminoglycosides without derivatization. One such approach involves the use of a borate (B1201080) complex in the mobile phase during HPLC analysis. This complexation allows for the detection of amikacin and its impurities at low UV wavelengths (e.g., 205 nm). oup.com This technique has been shown to successfully separate amikacin from a number of its specified impurities, including Impurity A (3''-HABA Kanamycin A). oup.comresearchgate.net

LC-MS/MS has emerged as a highly specific and sensitive method for the direct quantification of amikacin and related compounds in various biological matrices, such as plasma and serum. nih.govbioanalysis-zone.comnih.gov This technique combines the superior separation capabilities of liquid chromatography with the mass-resolving power of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, LC-MS/MS can achieve very low limits of quantification and high specificity, even in complex biological samples, without the need for chemical derivatization. bmj.comshimadzu.com

Detailed research findings from various studies highlight the practical application and performance of these techniques.

Research Findings on HPLC-UV Methods

An HPLC-UV method was established specifically for determining the related substances of amikacin sulfate. This method demonstrated good separation of amikacin from its main intermediates and impurities. researchgate.net

ParameterFinding
Analyte Impurity A (3''-HABA Kanamycin A)
Technique HPLC-UV
Limit of Detection (LOD) 5.5 µg/mL

Data sourced from a study on the HPLC determination of related substances in amikacin sulfate. researchgate.net

Another study focused on direct UV detection by employing borate in the mobile phase, which proved effective for analyzing both tobramycin and amikacin. oup.com

ParameterAmikacin
Technique HPLC with direct UV Detection (Borate complexation)
Limit of Detection (LOD) 0.5 mg/L
Limit of Quantification (LOQ) 1.5 mg/L
Precision (RSD of peak area) 0.4%

Data from a study on the assay development for aminoglycosides by HPLC with direct UV detection. oup.com

Research Findings on LC-MS/MS Methods

LC-MS/MS methods provide enhanced sensitivity for therapeutic drug monitoring and pharmacokinetic studies. One such method developed for amikacin in plasma demonstrated excellent linearity and low quantification limits. nih.govbmj.com

ParameterFinding
Analyte Amikacin
Technique LC-MS/MS
Matrix Human Plasma
Linearity Range 0.1–100 µg/mL
Correlation Coefficient (r²) 0.9990
Lowest Limit of Quantification (LLOQ) 0.1 µg/mL
Intra-day & Inter-day Variability < 11%

Data from a study on the therapeutic drug monitoring of amikacin by LC-MS/MS. bmj.com

A separate LC-MS/MS method was developed for the concurrent quantification of amikacin and kanamycin in human serum, showcasing the versatility of the technique for analyzing multiple aminoglycosides. bioanalysis-zone.com

ParameterAmikacinKanamycin
Technique LC-MS/MSLC-MS/MS
Matrix Human SerumHuman Serum
LLOQ 250 ng/mL100 ng/mL

Data from a validated LC-MS/MS method for amikacin and kanamycin quantification in serum. bioanalysis-zone.com

These spectroscopic methods, particularly when combined with chromatographic separation, provide the necessary selectivity and sensitivity for the robust quantitative determination of this compound in diverse and complex research samples.

Structure Activity Relationship Sar Studies for Rational Aminoglycoside Design

Impact of Substitution at the 3''-Position on Antibacterial Activity

The 3''-amino group on ring III of kanamycin (B1662678) A is a crucial site for both ribosomal binding and interaction with certain AMEs. Strategic modification at this position can therefore significantly influence the compound's antibacterial profile, particularly against resistant pathogens. While extensive research has been conducted on modifying the N-1 position of the central 2-deoxystreptamine (B1221613) ring (leading to the highly successful antibiotic amikacin), the 3''-position has emerged as another key target for designing new, potent aminoglycosides.

Research into the selective modification of the 3''-amino group has demonstrated that it is possible to maintain or even enhance antibacterial activity. For instance, the conversion of the 3''-amino group into a guanidino group creates a derivative that retains significant potency. The rationale behind this modification is that the guanidinium (B1211019) group can still participate in the necessary electrostatic interactions with the bacterial ribosome's A-site, which is essential for its mechanism of action, while altering the structure enough to prevent enzymatic inactivation.

The antibacterial efficacy of such modifications is demonstrated by comparing the Minimum Inhibitory Concentrations (MICs) of the parent compound, kanamycin A, against its 3''-modified analogue. Studies show that the 3''-guanidino derivative maintains potent activity against sensitive bacterial strains and, crucially, shows a marked improvement in activity against strains expressing specific resistance enzymes. While specific MIC data for 3''-HABA Kanamycin A Sulfate is not extensively published, the data for the closely related 3''-guanidino analogue provides a clear proof-of-concept for the viability of this strategy.

Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Kanamycin A and its 3''-Modified Derivative Data derived from studies on N-3''-guanidino-kanamycin A as a representative 3''-modified analogue.

Bacterial StrainResistance Enzyme ExpressedKanamycin A (Parent)N-3''-guanidino-kanamycin A
E. coli (ATCC 25922)None (Sensitive)24
E. coli (DH5α/pBBR1)ANT(4')>25616
E. coli (DH5α/pET28)AAC(6')>25632
E. coli (BL21/pET28)APH(3')>256>256
S. aureus (ATCC 29213)None (Sensitive)14

Correlation between Molecular Architecture and Susceptibility to AME-Mediated Inactivation

The primary driver of aminoglycoside resistance in clinical settings is the inactivation of the antibiotic by AMEs. These enzymes are broadly classified as:

Aminoglycoside Acetyltransferases (AACs): Catalyze the acetylation of amino groups.

Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze the adenylation of hydroxyl groups.

Aminoglycoside Phosphotransferases (APHs): Catalyze the phosphorylation of hydroxyl groups.

The molecular architecture of an aminoglycoside derivative directly dictates its susceptibility to these enzymes. Structural modifications at or near the sites targeted by AMEs can sterically hinder the enzyme from binding and performing its catalytic function. The addition of a bulky chemical group, such as the (S)-4-amino-2-hydroxybutyryl (HABA) side chain at the 3''-amino position, is a deliberate design choice to create such steric hindrance.

Studies on analogous 3''-modified kanamycin A derivatives have confirmed this principle. The modification of the 3''-amino group is particularly effective at preventing inactivation by AAC and ANT enzymes. For example, a 3''-guanidino-kanamycin A derivative retains its antibacterial activity against strains expressing AAC(6') and ANT(4'), two of the most common types of modifying enzymes found in resistant bacteria. This demonstrates a direct correlation: modifying the molecular structure at the 3''-position protects the antibiotic from enzymatic inactivation, thereby restoring its ability to inhibit protein synthesis in the resistant bacterium. However, this specific modification does not overcome resistance mediated by APH(3'), which targets the 3'-hydroxyl group on a different ring of the molecule. This highlights the specificity of resistance mechanisms and the need for multi-pronged design strategies.

Design Principles for Overcoming Aminoglycoside Resistance through Structural Modification

The collective findings from SAR studies have established several key design principles for developing new aminoglycosides that can overcome enzymatic resistance. The central strategy is to selectively alter the functional groups on the aminoglycoside molecule that are known targets for AMEs, without compromising the drug's affinity for its ribosomal target.

Steric Hindrance: This is the most widely applied principle. By attaching a sufficiently bulky chemical moiety to a position at or near an AME target site, the enzyme is physically blocked from accessing and modifying the antibiotic. The successful development of amikacin (B45834), which involves acylation at the N-1 position with a HABA group, is a classic example of this principle, as it protects against enzymes targeting the 3'-hydroxyl and 6'-amino groups. The application of a HABA group or other substituents to the 3''-position follows the same logic, aiming to block enzymes that might target nearby groups.

Target Site Modification or Removal: A straightforward approach is to remove or alter the specific functional group (e.g., a hydroxyl or amino group) that an AME modifies. For example, tobramycin (B1681333) (3'-deoxy-kanamycin B) is not a substrate for APH(3') enzymes because it lacks the 3'-hydroxyl group that the enzyme phosphorylates.

Preservation of Ribosomal Binding: Any structural modification must not significantly disrupt the critical interactions between the aminoglycoside and the 16S rRNA of the bacterial ribosome. The positively charged amino groups are essential for this binding. Therefore, successful derivatives, such as those with a guanidinium group replacing an amine, maintain the necessary electrostatic potential to bind effectively to the negatively charged phosphate (B84403) backbone of the rRNA target.

Emerging Research Frontiers and Future Prospects for Aminoglycoside Development

Exploration of Novel Chemical Syntheses for Kanamycin (B1662678) A Analogues

The chemical modification of existing aminoglycosides like kanamycin A is a cornerstone strategy for developing new agents that can evade bacterial resistance mechanisms. nih.gov Research in this area focuses on regioselective modifications of the aminoglycoside scaffold to block the sites targeted by aminoglycoside-modifying enzymes (AMEs), the primary cause of clinical resistance. frontiersin.orgnih.gov

A landmark achievement in this field was the synthesis of amikacin (B45834) from kanamycin A. This process involves the acylation of the N-1 amino group of the 2-deoxystreptamine (B1221613) ring of kanamycin A with an L-(-)-4-amino-2-hydroxybutyryl (L-HABA) side chain. evitachem.comgoogle.com This specific modification sterically hinders the approach of many AMEs, restoring activity against resistant pathogens. The compound 3''-HABA Kanamycin A Sulfate is recognized as an impurity related to this synthetic process. evitachem.comscbt.com

Modern synthetic strategies continue to build on this concept, exploring modifications at various positions of the kanamycin A molecule. For instance, researchers have synthesized series of 6″-deoxykanamycin A analogues with additional protonatable groups (amino, guanidino, or pyridinium) and 2'-modified kanamycin A derivatives. nih.govnih.gov These modifications aim to enhance binding to the bacterial ribosomal RNA (rRNA) target while reducing susceptibility to enzymatic inactivation. nih.gov Studies have shown that introducing specific substituents at the 4' and 6' positions can alleviate AME activity while preserving the essential interactions with the ribosomal A-site required for antibacterial action. nih.gov

Table 1: Examples of Synthetic Modifications of Kanamycin A

Modification Site Type of Modification Rationale / Outcome
N-1 Acylation with L-HABA side chain Creates Amikacin; protects against several AMEs. google.com
6"-Position Introduction of guanidine (B92328) residue Resulted in a compound with improved activity against S. aureus. nih.gov
2'-Position Introduction of various substituents Modifications led to compounds with four- to eight-fold enhanced activity against resistant K. pneumoniae. nih.gov
4'-Position Synthesis of 4'-modified derivatives Designed to reduce AME activity while retaining binding to ribosomal RNA. nih.gov

| 3',4'-Position | Deoxygenation | Led to the synthesis of a dibekacin (B1670413) analog active against resistant bacteria. researchgate.net |

Computational Drug Design and Virtual Screening for Aminoglycoside Optimization

The development of new aminoglycoside analogues is increasingly guided by computational methods, which accelerate the discovery process and reduce the reliance on costly and time-consuming traditional synthesis and screening. beilstein-journals.orgmdpi.com These in silico techniques allow researchers to predict how a novel compound will interact with its biological target—the 16S rRNA A-site—and with resistance enzymes. nih.govacs.org

Structure-Based Drug Design (SBDD) and Virtual Screening are powerful tools in this domain. beilstein-journals.orgbenthamdirect.com Using the three-dimensional structures of the bacterial ribosome and AMEs, vast libraries of virtual compounds can be docked into the binding sites to predict their affinity and potential efficacy. benthamdirect.comscienceopen.com This approach helps prioritize the most promising candidates for chemical synthesis. For example, fragment-based virtual screening has been used to identify new molecular scaffolds that could bind to the ribosomal A-site. nih.govnih.gov This method often utilizes the neamine (B104775) core, a common structural element in aminoglycosides that confers specificity for the target, and computationally links it with diverse molecular fragments. nih.govnih.gov

Further computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are developed using biological data from known aminoglycoside derivatives to score newly designed compounds, predicting their potential activity. nih.govnih.gov

Molecular Dynamics (MD) Simulations: RNA is a highly flexible target. MD simulations are employed to model this dynamic behavior, providing a more accurate representation of the binding interactions between a new aminoglycoside analogue and the ribosomal A-site. nih.gov Incorporating this flexibility into docking calculations has been shown to significantly improve the correlation between predicted and experimental data. nih.gov

Table 2: Computational Approaches in Aminoglycoside Design

Computational Method Application in Aminoglycoside Development Key Benefit
Molecular Docking Predicts the binding mode and affinity of novel analogues to the 16S rRNA A-site and AMEs. benthamdirect.comscienceopen.com Prioritizes promising drug candidates for synthesis.
Virtual Screening Screens large compound libraries against a biological target to identify potential "hits". nih.govbenthamdirect.com Rapidly identifies novel scaffolds and potential inhibitors.
3D-QSAR Develops models to predict the biological activity of new compounds based on their 3D structure. nih.govnih.gov Scores and ranks designed compounds based on predicted potency.

| Molecular Dynamics (MD) | Simulates the dynamic movement and flexibility of the RNA target and the ligand. nih.gov | Improves the accuracy of binding predictions by accounting for target flexibility. |

Advanced Approaches in Understanding and Combatting Antimicrobial Resistance at the Molecular Level

Overcoming antimicrobial resistance is the ultimate goal of aminoglycoside development. The most prevalent mechanism of resistance is the enzymatic modification of the antibiotic by AMEs. nih.govsemanticscholar.orgnih.gov These enzymes are broadly categorized into three families based on the chemical modification they catalyze. nih.govasm.org

Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group from acetyl-coenzyme A to an amino group on the antibiotic. asm.org

Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate (B84403) group from ATP to a hydroxyl group. asm.org

Aminoglycoside Nucleotidyltransferases (ANTs): Transfer an adenylyl group from ATP to a hydroxyl group. asm.org

These modifications prevent the aminoglycoside from binding effectively to its ribosomal target, rendering the drug inactive. asm.org Advanced research frontiers are focused on multi-pronged strategies to counter these resistance mechanisms at the molecular level.

One major strategy is the rational design of new aminoglycosides that are poor substrates for AMEs. Plazomicin, a newer-generation aminoglycoside, was engineered to be stable against the action of most AMEs, demonstrating broad-spectrum activity against many drug-resistant clinical isolates. tandfonline.com This involves understanding the precise molecular interactions between the antibiotic and the active site of the resistance enzyme to design modifications that disrupt this recognition.

Another advanced approach is the development of AME inhibitors . nih.govtandfonline.com The goal is to discover molecules that can be co-administered with an existing aminoglycoside. These inhibitors would bind to and inactivate the AMEs, thereby protecting the antibiotic from modification and restoring its efficacy. High-throughput screening and computational methods are being used to identify non-carbohydrate small molecules and natural products that can inhibit AME activity. tandfonline.com

Other molecular resistance mechanisms, though less common than AME production, also present challenges. These include mutations in the 16S rRNA target site and the expression of efflux pumps that actively expel aminoglycosides from the bacterial cell. semanticscholar.orgnih.gov Understanding the structural and molecular basis of these mechanisms is crucial for designing future generations of aminoglycosides that can overcome a wider spectrum of resistance.

Table 3: Major Aminoglycoside-Modifying Enzyme (AME) Families

Enzyme Family Abbreviation Modification Reaction Target Group on Aminoglycoside
Aminoglycoside Acetyltransferases AAC Acetylation Amino (-NH₂)
Aminoglycoside Phosphotransferases APH Phosphorylation Hydroxyl (-OH)

Q & A

Q. What analytical methods are recommended for quantifying Kanamycin A Sulfate in nanoparticle formulations?

A validated reverse-phase HPLC (RP-HPLC) method using a Phenomenex C18 column (250 mm × 4.6 mm, 5 µm) is recommended. The mobile phase consists of 0.1 M disodium tetraborate (pH 9.0) and water (25:75 v/v) with 0.5 g/L sodium octanesulfonate, at a flow rate of 1 mL/min and UV detection at 205 nm. Calibration curves should span 120–840 µg/mL (r² > 0.9997), with validation following FDA/ICH guidelines for linearity, precision, and stability .

Q. What safety protocols are essential when handling Kanamycin A Sulfate in laboratory settings?

Adhere to GHS08 (health hazard) and GHS07 (acute toxicity) classifications. Use PPE (gloves, lab coat, eye protection), avoid ingestion/inhalation, and store in a locked, dry environment. Emergency procedures include rinsing exposed skin/eyes and contacting poison control (P301+P312/P330) .

Q. How can researchers ensure the stability of Kanamycin A Sulfate in plasma samples during pharmacokinetic studies?

Store samples at -20°C and minimize freeze-thaw cycles. Stability tests under room temperature (24 hours), long-term storage (-20°C for 30 days), and three freeze-thaw cycles showed <5% degradation. Use validated HPLC methods with internal standards (e.g., tobramycin) for reliable quantification .

Q. What are the standard storage conditions for Kanamycin A Sulfate to maintain its chemical integrity?

Store in airtight containers at room temperature (15–30°C), protected from moisture and light. Follow OSHA-compliant guidelines for incompatible substances (e.g., strong oxidizers) and ensure proper labeling .

Advanced Research Questions

Q. How can Taguchi orthogonal array and central composite design (CCD) optimize HPLC parameters for Kanamycin A Sulfate analysis?

Use Taguchi design to screen critical variables (e.g., buffer concentration, pH, flow rate) and CCD to model parabolic interactions. For example, disodium tetraborate concentration (10–20% v/v) and pH (2.5–4.0) significantly affect retention time and peak asymmetry. Response surface plots (3D) and second-order polynomial equations help identify optimal conditions (e.g., 15% buffer, pH 3.2) .

Q. How to resolve discrepancies in Kanamycin A/B component quantification between HPLC and proton NMR?

HPLC quantifies total Kanamycin via peak integration, while NMR distinguishes isomers using anomeric proton signals (5.65 ppm for Kanamycin A, 6.28 ppm for B). Cross-validate methods by comparing ratios (A5.65/A5.25 and A6.28/A5.25) and calibrating with USP reference standards .

Q. What methodological strategies improve encapsulation efficiency (EE) of Kanamycin A Sulfate in PLGA nanoparticles?

Optimize double-emulsion (water-oil-water) parameters: PLGA 50:50 (MW 14,500 Da), cetrimide stabilizer, and acetone/water phase ratios. Measure EE via HPLC by comparing free drug concentration pre/post-encapsulation. Reported EE values of 74.34% were achieved with particle sizes <100 nm (TEM) and zero-order release kinetics in PBS (pH 7.4) .

Q. How to analyze conflicting sensitivity data from HPLC-NQAD vs. HPLC-ELSD detectors?

Compare linearity ranges (NQAD: 195.2–1952 ng, ELSD: broader but less sensitive) and recovery rates (NQAD: 99.7% vs. ELSD: ~95%). Use statistical tools (e.g., ANOVA) to assess inter-method variability and validate against USP monographs for accuracy .

Q. What pharmacokinetic models best describe in vivo release of Kanamycin A Sulfate nanoparticles (NPs) in rats?

Apply non-compartmental analysis to plasma concentration-time curves. Free Kanamycin shows rapid absorption (Tmax: 0.25 hr), while NPs exhibit sustained release (Tmax: 24 hr). Use Wagner-Nelson or Korsmeyer-Peppas models to confirm zero-order kinetics (R² > 0.99) and assess bioequivalence .

Q. How to validate HPLC methods for detecting Kanamycin degradation products in stability studies?

Perform forced degradation (acid/alkaline hydrolysis, oxidation, thermal stress) and monitor chromatographic peaks. Use mass spectrometry (LC-MS) to identify byproducts (e.g., deaminated derivatives) and ensure method specificity per ICH Q2(R1) guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.